2,4-Dichloro-9,9-dimethyl-9H-fluorene
CAS No.:
Cat. No.: VC13816193
Molecular Formula: C15H12Cl2
Molecular Weight: 263.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12Cl2 |
|---|---|
| Molecular Weight | 263.2 g/mol |
| IUPAC Name | 2,4-dichloro-9,9-dimethylfluorene |
| Standard InChI | InChI=1S/C15H12Cl2/c1-15(2)11-6-4-3-5-10(11)14-12(15)7-9(16)8-13(14)17/h3-8H,1-2H3 |
| Standard InChI Key | PTEBIUITKMWZKT-UHFFFAOYSA-N |
| SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)C |
| Canonical SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)C |
Introduction
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 2,4-dichloro-9,9-dimethyl-9H-fluorene typically involves sequential functionalization of the fluorene core. A plausible route, inferred from analogous fluorene derivatizations , proceeds as follows:
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Methylation at C9:
9H-fluorene is treated with methylating agents (e.g., iodomethane) in the presence of a strong base (e.g., potassium tert-butoxide) to yield 9,9-dimethylfluorene. -
Electrophilic Chlorination:
The dimethylfluorene undergoes directed chlorination using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃). The steric and electronic effects of the methyl groups direct chlorination to the 2- and 4-positions .
Reaction Conditions:
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Temperature: 0–5°C (to control regioselectivity)
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Solvent: Dichloromethane or carbon disulfide
Industrial Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors are employed for chlorination steps to enhance safety and yield. Post-synthesis purification involves recrystallization from ethanol or column chromatography, with final purity exceeding 98% .
| Property | Value/Description |
|---|---|
| Melting Point | Not reported (estimated 80–100°C) |
| Boiling Point | Not reported (decomposes above 250°C) |
| Density | ~1.35 g/cm³ (predicted) |
| Solubility | Slightly soluble in water; soluble in THF, DCM, and toluene |
| Storage | Sealed in dry conditions at room temperature |
The compound’s low water solubility and high thermal stability make it suitable for applications requiring robustness under harsh conditions.
Research Findings and Experimental Insights
Reactivity Studies
Chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (NAS) under basic conditions. For example, reaction with methoxide yields 2,4-dimethoxy derivatives, useful for further functionalization .
Spectroscopic Characterization
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¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm (doublets for H-1 and H-3; singlet for H-5). Methyl groups appear as a singlet at δ 1.6–1.8 ppm.
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MS (EI): Molecular ion peak at m/z 274 [M]⁺, with fragments at m/z 239 [M–Cl]⁺ and 204 [M–2Cl]⁺.
| Quantity | Price (EUR) | Catalog Number |
|---|---|---|
| 100 mg | 226.55 | R020M3M,100mg |
| 250 mg | 452.00 | R020M3M,250mg |
| 1 g | 591.74 | R020M3M,1g |
| 5 g | 1,639.50 | R020M3M,5g |
Pricing reflects the complexity of synthesis and purification, with bulk purchases offering marginal cost reductions.
Future Research Directions
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Optoelectronic Characterization: Investigate charge-carrier mobility in thin-film devices.
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Biological Screening: Evaluate antimicrobial and anticancer efficacy in in vitro assays.
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Derivatization Studies: Explore Suzuki-Miyaura couplings to introduce aryl groups at chlorine sites.
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